Product packaging for 2-(2-Amino-5-bromophenyl)propan-2-ol(Cat. No.:CAS No. 304853-89-2)

2-(2-Amino-5-bromophenyl)propan-2-ol

Cat. No.: B3123143
CAS No.: 304853-89-2
M. Wt: 230.1 g/mol
InChI Key: LTXRKVHNRDEBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Amino-5-bromophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrNO B3123143 2-(2-Amino-5-bromophenyl)propan-2-ol CAS No. 304853-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-5-bromophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXRKVHNRDEBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Br)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Halogenated Aromatic Aminoalcohol Chemistry

Halogenated aromatic aminoalcohols are a class of compounds that feature a benzene (B151609) ring substituted with at least one halogen atom, an amino group, and an alcohol functional group. The presence of a halogen, such as bromine, significantly influences the electronic properties of the aromatic ring and provides a reactive handle for various chemical transformations.

The specific structure of 2-(2-Amino-5-bromophenyl)propan-2-ol places it within the sub-category of phenylpropanolamines. These compounds are characterized by a phenyl group attached to a propanolamine backbone. Phenylpropanolamines are notable for their applications as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and as chiral auxiliaries in asymmetric synthesis. The introduction of a bromine atom to the phenyl ring, as seen in the target compound, further diversifies its synthetic utility, particularly in cross-coupling reactions.

The field of halogenated natural products and their synthesis is an active area of research. Synthetic chemists often aim to develop new methods for the efficient and selective introduction of halogen atoms into organic molecules to mimic nature's machinery. columbia.edu The inclusion of halogen atoms, particularly fluorine and chlorine, is a common strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates. pharmaexcipients.com

Table 1: Key Structural Features of this compound

FeatureDescriptionPotential Reactivity
2-Aminophenyl Group An aniline (B41778) derivative, where the amino group is ortho to the propan-2-ol substituent.Diazotization, acylation, N-alkylation, formation of heterocyclic rings.
Bromine Atom A halogen atom at the para position relative to the amino group.Nucleophilic aromatic substitution, formation of organometallic reagents (e.g., Grignard), palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Propan-2-ol Group A tertiary alcohol attached to the aromatic ring.Dehydration to form an alkene, substitution reactions under acidic conditions.

Significance As a Foundational Structure in Organic Synthesis

The true value of 2-(2-Amino-5-bromophenyl)propan-2-ol lies in its role as a versatile organic building block. sigmaaldrich.comchemistryworld.com Molecules with multiple, distinct functional groups are highly sought after in synthetic chemistry because they allow for the sequential and controlled construction of complex molecular architectures.

The bromine atom on the aromatic ring is arguably its most significant feature for synthetic diversification. It serves as a linchpin for introducing new carbon-carbon or carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis for creating complex molecules from simpler precursors.

The amino group offers another site for modification. It can be transformed into a wide array of other functional groups or used to build larger structures, for instance, through amide bond formation. The ortho-relationship between the amino group and the bulky tertiary alcohol may also provide steric influence in certain reactions, potentially leading to regioselective outcomes.

While direct synthesis routes for this compound are not prominently published, methods for analogous compounds provide insight. For example, the synthesis of 2-(2-bromophenyl)-2-propanol can be achieved via the reaction of a methylmagnesium Grignard reagent with ethyl 2-bromobenzoate (B1222928). chemicalbook.com Similarly, the synthesis of the related precursor, 2-amino-5-bromobenzyl alcohol, involves the reduction of 2-amino-5-bromobenzoic acid. orgsyn.org These established reactions suggest plausible synthetic pathways to the title compound from commercially available starting materials.

The structural motif of a 2-amino-5-bromophenyl group is found in key pharmaceutical intermediates, such as 2-(2-amino-5-bromobenzoyl)pyridine, which is a critical component in the synthesis of the intravenous anesthetic drug, Remimazolam. patsnap.comgoogle.comnbinno.com This highlights the industrial relevance of this particular substitution pattern on the benzene (B151609) ring.

Overview of Current Research Trajectories and Gaps

Exploration of Potential Synthetic Strategies

The construction of this compound can be envisioned through several synthetic disconnections. The primary challenge lies in the ortho- and para-directing nature of the amino group and the meta-directing nature of the propan-2-ol group, which must be managed to achieve the desired 1-amino-4-bromo-2-(propan-2-ol) substitution pattern.

Approaches Involving Aromatic Bromination

A common strategy in the synthesis of brominated aromatic amines is the direct bromination of an aniline (B41778) derivative. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. To achieve selective monobromination at the para position, the high reactivity of the amino group often needs to be tempered. This is typically accomplished by protecting the amino group, for example, as an acetanilide.

An alternative approach involves starting with a pre-brominated precursor. For instance, bromination of a suitable pyridine (B92270) derivative can be a key step in the synthesis of related structures. The synthesis of 2-amino-5-bromopyridine, for example, can be achieved by reacting 2-aminopyridine (B139424) with N-bromosuccinimide (NBS). ijssst.info This highlights a general strategy of introducing the bromine atom at a specific position on an aromatic ring before subsequent functional group manipulations.

Strategies for Introduction of Amino and Tertiary Alcohol Functionalities

The introduction of the tertiary alcohol group, propan-2-ol, can be accomplished through the reaction of a Grignard reagent with a suitable ketone or ester. For instance, the synthesis of 2-(2-bromophenyl)-2-propanol can be achieved by reacting ethyl 2-bromobenzoate (B1222928) with methylmagnesium iodide. chemicalbook.com This suggests a potential route where a brominated benzoic acid derivative is converted to the tertiary alcohol.

The amino group can be introduced through various methods, including the reduction of a nitro group or through nucleophilic aromatic substitution. If a nitro-substituted precursor is used, the reduction to an amine is a standard and high-yielding transformation, often accomplished with reagents like tin(II) chloride or catalytic hydrogenation.

A plausible synthetic sequence could involve starting with 2-bromoaniline. The amino group would first be protected, followed by a Friedel-Crafts acylation to introduce an acetyl group at the para position. Subsequent reaction with a methyl Grignard reagent would then form the tertiary alcohol. Finally, deprotection of the amino group would yield the target compound.

Stereoselective Synthesis Considerations for Chiral Analogues

The structure of this compound itself is achiral. However, if chiral analogues were to be synthesized, for instance, by replacing one of the methyl groups of the propan-2-ol moiety with a different substituent, stereoselective synthesis would become a critical consideration. In such cases, the use of chiral catalysts or auxiliaries during the introduction of the tertiary alcohol would be necessary to control the stereochemistry of the newly formed chiral center. Asymmetric reduction of a prochiral ketone precursor or the use of chiral Grignard reagents are potential strategies to achieve stereoselectivity.

Precursor Chemistry and Strategic Starting Materials

The choice of starting material is pivotal for an efficient synthesis. Several commercially available compounds could serve as strategic precursors for this compound.

Starting MaterialPotential Synthetic Strategy
2-AminopyridineCan be brominated to form 2-amino-5-bromopyridine, a key intermediate in related syntheses. ijssst.info
4-Bromo-2-bromomethylphenolUsed as an initial raw material in the multi-step synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine. patsnap.comgoogle.com
Ethyl 2-bromobenzoateCan be reacted with a Grignard reagent to form the tertiary alcohol, demonstrating a key transformation. chemicalbook.com

The synthesis of related compounds, such as 2-(2-amino-5-bromobenzoyl)pyridine, often starts from precursors like 4-bromo-2-bromomethylphenol, which undergoes a series of reactions including protection, boronic acid formation, and palladium-catalyzed cross-coupling. patsnap.comgoogle.com This highlights the complexity that can be involved in the synthesis of highly substituted aromatic compounds.

Reaction Conditions and Optimization for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing yield and selectivity. This includes the choice of reagents, temperature, reaction time, and solvent. For instance, in the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine, the reaction temperature and time for the Suzuki coupling step are critical parameters that are carefully controlled. google.com

Solvent Effects in Synthetic Pathways

The choice of solvent can significantly influence the outcome of a reaction. Aprotic solvents such as acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are commonly used in the synthesis of related compounds. google.com For example, in the synthesis of 2-(2-amino-5-bromobenzoyl)pyridine, various aprotic solvents are employed in different steps of the reaction sequence. google.com The solvent can affect the solubility of reactants, the stability of intermediates, and the rate of reaction. In some cases, the use of greener solvent alternatives is being explored to reduce the environmental impact of chemical syntheses. mdpi.com The limited solubility of some intermediates in common NMR solvents can also present challenges for characterization. mdpi.com

Catalytic Systems for Enhanced Efficiency

The efficiency of synthesizing this compound is significantly influenced by the choice of catalytic systems, particularly in key reaction steps like Grignard reagent formation or potential hydrogenation steps in alternative routes.

In the Grignard-based synthesis, which is a common method for producing tertiary alcohols from esters, metallic magnesium is essential for the formation of the organomagnesium reagent. libretexts.orgchemicalbook.com The reaction of an organohalide with magnesium turnings in an ether solvent like tetrahydrofuran (THF) or diethyl ether generates the nucleophilic Grignard reagent that subsequently attacks the carbonyl carbon of the starting ester. chemicalbook.com

For related synthetic transformations that might be employed in alternative pathways, various transition metal catalysts are utilized. For instance, palladium-based catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride are effective in cross-coupling reactions, which could be used to construct the carbon skeleton of a precursor molecule. patsnap.comgoogle.com

In routes involving the reduction of functional groups, catalytic hydrogenation is a key technique. Catalysts like Ruthenium-on-carbon (Ru/C) or bimetallic systems like Rhodium-Molybdenum oxide on silica (B1680970) (Rh-MoOx/SiO2) are known to be highly effective for the hydrogenation of amino acids to amino alcohols, a reaction class relevant to the target compound's structure. researchgate.netscispace.com These catalysts facilitate the addition of hydrogen under specific pressure and temperature conditions, offering high selectivity and yield. umaine.eduscispace.com

Below is a table summarizing potential catalytic systems relevant to the synthesis.

Reaction Type Catalyst/Reagent Function Typical Precursor
Grignard ReactionMagnesium (Mg)Formation of the Grignard reagent for nucleophilic addition. libretexts.orgMethyl halide
Grignard ReactionN/AReaction of Grignard reagent with ester. chemicalbook.com2-Amino-5-bromobenzoic acid ester
Suzuki Coupling[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichlorideCarbon-carbon bond formation. google.comBoronic acid derivative
HydrogenationRuthenium on Carbon (Ru/C)Reduction of carbonyl or other functional groups. researchgate.netKetone or ester precursor
HydrogenationRhodium-Molybdenum Oxide on Silica (Rh-MoOx/SiO2)Selective reduction of carboxylic acids to alcohols. scispace.comAmino acid precursor

Temperature and Pressure Parameters in Reaction Control

Precise control over temperature and pressure is critical for maximizing product yield, minimizing side reactions, and ensuring the safety and reproducibility of the synthesis of this compound.

For the Grignard reaction, temperature control is paramount. The initial formation of the Grignard reagent is exothermic and often requires cooling to maintain a steady reaction rate and prevent unwanted side reactions. The subsequent addition of the Grignard reagent to the ester is typically performed at low temperatures, such as under ice-water bath conditions (0 to -5 °C), to control the reaction's exothermicity and improve selectivity. chemicalbook.com After the initial addition, the reaction mixture may be allowed to slowly warm to room temperature to ensure completion. chemicalbook.com These reactions are generally carried out at atmospheric pressure.

In contrast, catalytic hydrogenation processes are highly dependent on both temperature and pressure. The hydrogenation of amino acids to amino alcohols, for example, often requires elevated pressures of hydrogen gas and specific temperatures to achieve high conversion and selectivity. scispace.com For example, using a Rh-MoOx/SiO2 catalyst, reactions can be run at pressures around 70 bar of H₂ and temperatures of approximately 80 °C. scispace.com Similarly, palladium-catalyzed coupling reactions may require heating, with temperatures ranging from 30 to 100 °C to ensure an adequate reaction rate. google.com

The table below outlines typical parameters for relevant reaction types.

Reaction Type Parameter Typical Range Rationale
Grignard ReactionTemperature-5 °C to Room TemperatureControl of exothermicity and prevention of side reactions. chemicalbook.com
Grignard ReactionPressureAtmosphericStandard condition for this reaction type.
Palladium-Catalyzed CouplingTemperature30 °C to 100 °CTo achieve sufficient reaction kinetics. google.com
Palladium-Catalyzed CouplingPressureAtmosphericStandard condition for this reaction type.
Catalytic HydrogenationTemperature80 °C to 120 °CTo overcome the activation energy for hydrogenation. scispace.com
Catalytic HydrogenationPressure (H₂)70 to 80 barTo ensure sufficient hydrogen concentration for the catalyst. scispace.com

Advanced Purification Techniques for Product Isolation

Following the chemical synthesis, the isolation and purification of this compound to a high degree of purity is a critical step. A multi-step purification protocol is often necessary to remove unreacted starting materials, catalysts, and by-products.

The initial workup procedure typically involves quenching the reaction mixture, for example, by adding an aqueous solution of ammonium (B1175870) chloride for a Grignard reaction. chemicalbook.com This is followed by liquid-liquid extraction to separate the desired product from the aqueous phase into an organic solvent like diethyl ether, ethyl acetate (B1210297), or dichloromethane. chemicalbook.compatsnap.comgoogle.com The combined organic layers are then washed, often with water or brine, to remove residual water-soluble impurities, and subsequently dried over an anhydrous drying agent such as sodium sulfate. chemicalbook.compatsnap.com

For achieving higher purity, more advanced techniques are employed. Flash column chromatography is a widely used method for purifying organic compounds. google.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being eluted by a mobile phase (a solvent or mixture of solvents). It is particularly effective for removing impurities with different polarities from the target product.

Recrystallization is another powerful purification technique for solid compounds. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. google.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. Ethanol is a solvent that has been used for recrystallizing related amino-bromo-benzoyl compounds. google.com

High-Performance Liquid Chromatography (HPLC) is primarily an analytical tool to assess purity but can be used in its preparative form (Prep-HPLC) for the final purification of small to medium quantities of a compound to very high purity levels. nih.gov

Technique Principle of Separation Application Common Solvents/Materials
Liquid-Liquid ExtractionDifferential solubility between two immiscible liquid phases.Initial separation of the product from the reaction mixture. chemicalbook.comDiethyl ether, Ethyl acetate, Dichloromethane, Water. patsnap.comgoogle.com
Flash ChromatographyDifferential adsorption on a solid stationary phase.Removal of by-products and unreacted starting materials. google.comSilica gel, Hexane/Ethyl acetate solvent gradients.
RecrystallizationDifference in solubility at different temperatures.Final purification of the solid product to obtain high-purity crystals. google.comEthanol. google.com
Preparative HPLCDifferential partitioning between a stationary and a mobile phase under high pressure.High-purity isolation for analytical standards or specific applications. nih.govAcetonitrile, Water, Methanol.

Functional Group Transformations and Derivatization

The strategic modification of the amino, hydroxyl, and bromo groups of this compound can lead to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Amino Group Reactivity: Nucleophilic, Basic, and Oxidative Pathways

The primary amino group in this compound is a key site for chemical modification due to its nucleophilic and basic character.

Nucleophilic Pathways: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily participating in reactions with various electrophiles. Common transformations include acylation and alkylation.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding amides. This transformation is often used to protect the amino group or to introduce specific functionalities.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Basic Pathways: The amino group imparts basic properties to the molecule, allowing it to react with acids to form ammonium salts. This basicity is an important factor in its reactivity and can influence the outcome of various reactions.

Oxidative Pathways: Aromatic amines can undergo oxidation to form a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions. While direct oxidation of this compound is not extensively reported, this reactivity is a potential pathway for further derivatization.

Table 1: Representative Reactions of the Amino Group
Reaction TypeReagents and ConditionsProduct Type
AcylationAcetyl chloride, pyridine, CH2Cl2, 0 °C to rtN-(2-(1-hydroxy-1-methylethyl)-4-bromophenyl)acetamide
SulfonylationTosyl chloride, triethylamine, CH2Cl2, rtN-(2-(1-hydroxy-1-methylethyl)-4-bromophenyl)-4-methylbenzenesulfonamide
Reductive AminationAcetone, NaBH3CN, methanol, acidic pHN-isopropyl-2-(1-hydroxy-1-methylethyl)-4-bromoaniline

Hydroxyl Group Transformations: Esterification, Etherification, and Carbamate Formation

The tertiary benzylic hydroxyl group of this compound offers another site for derivatization, although its reactivity can be influenced by steric hindrance.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is typically catalyzed by an acid or a coupling agent.

Etherification: The formation of an ether from a tertiary alcohol can be achieved under specific conditions, such as the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.

Carbamate Formation: Carbamates can be synthesized from the reaction of the alcohol with an isocyanate or by reaction with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which is then reacted with an amine. rsc.org The formation of carbamates from amino alcohols can also be achieved using carbon dioxide. rsc.org

Table 2: Representative Reactions of the Hydroxyl Group
Reaction TypeReagents and ConditionsProduct Type
EsterificationAcetic anhydride, pyridine, rt1-(2-amino-5-bromophenyl)-1-methylethyl acetate
Etherification (Williamson)1. NaH, THF; 2. Methyl iodide4-bromo-2-(1-methoxy-1-methylethyl)aniline
Carbamate FormationPhenyl isocyanate, triethylamine, THF, rt1-(2-amino-5-bromophenyl)-1-methylethyl phenylcarbamate

Aromatic Bromine Reactivity: Nucleophilic Aromatic Substitution and Cross-Coupling Methodologies

The bromine atom on the aromatic ring is a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): While aromatic halides are generally unreactive towards nucleophiles, SNAr reactions can occur under forcing conditions or if the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, the presence of the amino group, an electron-donating group, disfavors classical SNAr reactions.

Cross-Coupling Methodologies: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituent in this compound makes it an ideal substrate for these transformations.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Coupling: Reaction with alkenes to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond.

Table 3: Representative Cross-Coupling Reactions of the Aromatic Bromine
Reaction TypeReagents and ConditionsProduct Type
Suzuki CouplingPhenylboronic acid, Pd(PPh3)4, Na2CO3, toluene/ethanol/H2O, reflux4'-amino-3'-(1-hydroxy-1-methylethyl)-[1,1'-biphenyl]-4-ol
Buchwald-Hartwig AminationAniline, Pd2(dba)3, Xantphos, Cs2CO3, toluene, refluxN1-(4-(1-hydroxy-1-methylethyl)phenyl)benzene-1,4-diamine
Sonogashira CouplingPhenylacetylene, Pd(PPh3)2Cl2, CuI, triethylamine, reflux2-(2-amino-5-(phenylethynyl)phenyl)propan-2-ol

Intramolecular Cyclization Pathways and Ring-Closing Reactions

The proximate positioning of the amino and hydroxyl groups in derivatives of this compound allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems.

Cyclization to Form Nitrogen-Containing Heterocycles

The intramolecular reaction between the amino group (or a derivative) and a suitably activated form of the propan-2-ol side chain can lead to the formation of nitrogen-containing heterocycles such as quinolines. For instance, 2-aminobenzyl alcohols can react with ketones or aldehydes to form quinolines. organic-chemistry.org Although this compound is a tertiary alcohol, its derivatives could potentially undergo cyclization under specific conditions. For example, dehydration of the tertiary alcohol to form an alkene, followed by intramolecular cyclization of the amino group onto the double bond, could be a plausible route. Oxidative cyclization of related 4-(2-aminophenyl) compounds is also a known method for forming indolin-3-ones. nih.gov

Exploration of Potential Benzodiazepine-Related Ring Systems (via related precursors)

Benzodiazepines are an important class of therapeutic agents, and their synthesis often involves the condensation of an ortho-phenylenediamine with a 1,3-dicarbonyl compound or a related synthon. nih.govijtsrd.compsu.edu While this compound is not a direct precursor for classical benzodiazepine (B76468) synthesis, its derivatives could potentially be transformed into intermediates for the synthesis of related seven-membered ring systems. For example, oxidation of the propan-2-ol side chain to a ketone, followed by functionalization of the carbon adjacent to the carbonyl group, could generate a 1,3-dicarbonyl-like precursor. Subsequent reaction of the amino group with this modified side chain could, in principle, lead to the formation of a benzodiazepine-like ring.

The synthesis of benzodiazepines often starts from 2-aminobenzophenones. google.com The structural similarity of this compound to these precursors suggests that it could be a valuable starting material for novel benzodiazepine analogues. For instance, a related compound, 2-(2-bromophenyl)propan-2-ol, has been used in a reaction to form a larger six-membered ring system through intramolecular ring-opening of an azetidine. acs.orgacs.org This demonstrates the potential of the propan-2-ol moiety to participate in ring-forming reactions.

Elucidation of Reaction Mechanisms and Intermediates in the Chemistry of this compound

The chemical reactivity of this compound is centered around the intramolecular interaction of its amino and tertiary alcohol functional groups. This reactivity allows for the synthesis of heterocyclic structures, a common theme in the chemistry of ortho-substituted aminophenyl compounds.

Proposed Mechanistic Steps for Observed Reactivity

The proposed mechanistic steps are as follows:

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the propan-2-ol moiety is protonated. This is a rapid and reversible step that converts the poor leaving group (-OH) into a good leaving group (-OH2+).

Formation of a Tertiary Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a relatively stable tertiary benzylic carbocation. The stability of this intermediate is crucial for the progression of the reaction.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as an intramolecular nucleophile, attacking the electrophilic carbocation. This step results in the formation of a new carbon-nitrogen bond and the closure of the six-membered ring, yielding a protonated dihydroquinoline intermediate.

Deprotonation: A base, which could be the solvent or the conjugate base of the acid catalyst, removes a proton from the nitrogen atom of the protonated dihydroquinoline intermediate. This final step regenerates the aromaticity of the aniline ring system to some extent and yields the final dihydroquinoline product.

This proposed mechanism is consistent with the general understanding of intramolecular cyclizations of amino alcohols and related compounds. researchgate.netresearchgate.net

Kinetic and Thermodynamic Considerations in Reaction Control

The control of chemical reactions involving this compound is governed by both kinetic and thermodynamic factors. These factors influence the rate of the reaction and the position of the equilibrium between reactants and products.

Kinetic Considerations:

The rate of the proposed acid-catalyzed cyclization is influenced by several factors:

Acid Catalyst Concentration: The concentration of the acid catalyst directly affects the rate of the initial protonation step. A higher concentration of a strong acid will generally lead to a faster reaction rate.

Temperature: As with most chemical reactions, increasing the temperature will increase the rate of reaction by providing the molecules with sufficient energy to overcome the activation energy barrier.

Steric Hindrance: The steric environment around the reacting functional groups can influence the rate of cyclization. In the case of this compound, the gem-dimethyl group on the carbon bearing the hydroxyl group may influence the ease of carbocation formation and subsequent intramolecular attack. Studies on analogous systems have shown that steric bulk can significantly impact the rate of cyclization. rsc.org

Thermodynamic Considerations:

Ring Strain: The formation of a six-membered dihydroquinoline ring is generally thermodynamically favorable as six-membered rings have minimal ring strain.

Stability of the Product: The relative stability of the dihydroquinoline product compared to the starting material will drive the equilibrium. The formation of a more stable heterocyclic system is a thermodynamic driving force for the reaction.

Entropy: The intramolecular cyclization reaction results in the formation of one molecule from one molecule of reactant, leading to a small change in entropy. However, the release of a small molecule, such as water in the acid-catalyzed reaction, can contribute to a positive entropy change, favoring the forward reaction.

The interplay of these kinetic and thermodynamic factors is crucial in controlling the outcome of reactions involving this compound. By carefully selecting reaction conditions such as temperature, catalyst, and solvent, the desired product can be obtained in good yield.

Role As a Versatile Synthetic Building Block in Complex Molecular Architectures

Precursor in Heterocyclic Compound Synthesis

While the structure of "2-(2-Amino-5-bromophenyl)propan-2-ol" suggests its potential as a precursor for heterocyclic compounds, specific research examples are not available.

There are no specific documented examples of "this compound" being used to generate a diverse range of nitrogen, oxygen, and sulfur heterocycles. General methods for the synthesis of such compounds are known, but its direct application is not reported in the reviewed literature. nih.govamazonaws.commdpi.comrsc.orgnih.govopenmedicinalchemistryjournal.com

As a 1,2-amino alcohol, "this compound" is a theoretical candidate for the synthesis of oxazoline (B21484) rings, a common reaction for this class of compounds. organic-chemistry.orgnih.govresearchgate.net This would likely proceed via reaction with reagents such as carboxylic acids, acid chlorides, or aldehydes to form the corresponding 4,4-dimethyl-2-(substituted)-2-oxazoline derivative. However, specific studies or reaction data confirming the use of "this compound" for this purpose are absent from the available literature.

Contribution to Polyfunctionalized Organic Molecules

No specific research detailing the contribution of "this compound" to the synthesis of polyfunctionalized organic molecules could be found.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity. nih.govfrontiersin.orgnih.gov The functional groups present in "this compound" (an amine, an alcohol, and a brominated aromatic ring) make it a plausible candidate for participation in MCRs. For instance, the amino group could react with a carbonyl compound and an isocyanide in a Ugi-type reaction. However, a review of the literature did not yield any specific examples of this compound being utilized in such reaction sequences.

Advanced Spectroscopic Characterization of 2 2 Amino 5 Bromophenyl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(2-Amino-5-bromophenyl)propan-2-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, the hydroxyl (OH) proton, and the methyl (CH₃) protons.

The aromatic region would likely display a complex splitting pattern due to the spin-spin coupling of the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing bromo group. The amine protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The hydroxyl proton also presents as a singlet, which can exchange with deuterium (B1214612) in deuterated solvents, leading to its disappearance from the spectrum. The two methyl groups are chemically equivalent and would therefore appear as a single, sharp singlet, integrating to six protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H 6.5 - 7.5 Multiplet 3H
Amine-H (NH₂) 3.5 - 5.0 Broad Singlet 2H
Hydroxyl-H (OH) 1.5 - 3.0 Singlet 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum would be expected to show signals for the six aromatic carbons, the quaternary carbon bearing the hydroxyl and isopropyl groups, the carbon of the propan-2-ol methyl groups, and the carbon attached to the amino group. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic C-Br 110 - 120
Aromatic C-NH₂ 140 - 150
Other Aromatic C-H 115 - 135
Quaternary C-O 70 - 80
Methyl C (CH₃) 25 - 35

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. In the case of this compound, this would be particularly useful for assigning the connectivity of the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbons to which they are directly attached. This would allow for the direct correlation of the aromatic proton signals to their corresponding carbon signals.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Analysis of Characteristic Functional Group Vibrations

The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

N-H Stretching: The amino group (NH₂) would show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

O-H Stretching: The hydroxyl group (OH) would display a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond would be found in the 1250-1360 cm⁻¹ range.

C-O Stretching: The C-O stretch of the tertiary alcohol would be visible in the 1150-1250 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amine (NH₂) Asymmetric & Symmetric Stretch 3300 - 3500
Hydroxyl (OH) Stretch (H-bonded) 3200 - 3600 (broad)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
Aromatic C=C Ring Stretch 1450 - 1600
C-N Stretch 1250 - 1360
C-O Stretch 1150 - 1250

Conformational Analysis via Vibrational Signatures

While detailed conformational analysis often requires computational modeling in conjunction with experimental data, vibrational spectroscopy can provide preliminary insights into the molecule's preferred spatial arrangement. The position and shape of the O-H and N-H stretching bands can be sensitive to intramolecular and intermolecular hydrogen bonding, which in turn depends on the molecular conformation. Variations in the fingerprint region (below 1500 cm⁻¹) of the spectrum under different conditions (e.g., temperature, solvent) could also suggest the presence of different conformers. However, without specific experimental studies, a detailed conformational analysis remains speculative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner. The analysis of these fragments provides a "fingerprint" that aids in structural identification.

For this compound (C₉H₁₂BrNO), the mass spectrum would exhibit a distinctive molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively), the molecular ion will appear as a pair of peaks of almost equal intensity, termed the M and M+2 peaks.

The primary fragmentation of the molecular ion would likely proceed through several predictable pathways:

Alpha-cleavage: The most common fragmentation for tertiary alcohols is the cleavage of a C-C bond adjacent to the oxygen atom. Loss of a methyl radical (•CH₃) would result in a stable, resonance-delocalized cation.

Dehydration: Alcohols readily lose a molecule of water (H₂O) under EI conditions.

Benzylic Cleavage: Cleavage of the bond between the tertiary carbon and the phenyl ring can occur, leading to fragments corresponding to each part of the molecule.

Table 1: Predicted EI-MS Fragmentation Data for this compound

Fragment Ion StructureFragmentation PathwayPredicted m/z (for ⁷⁹Br/⁸¹Br)
[C₉H₁₂BrNO]⁺•Molecular Ion (M⁺•)230 / 232
[C₈H₉BrNO]⁺Loss of •CH₃215 / 217
[C₉H₁₀BrN]⁺•Loss of H₂O212 / 214
[C₆H₅BrN]⁺•Benzylic cleavage, loss of C₃H₇O171 / 173
[C₃H₇O]⁺Benzylic cleavage, loss of C₆H₅BrN59

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of GC with the detection power of MS. It is ideal for separating volatile and thermally stable compounds from a mixture and identifying them.

Analysis of a pure sample of this compound by GC/MS would be expected to show a single chromatographic peak. The mass spectrum corresponding to this peak would be consistent with the EI-MS data detailed above. However, primary amines and alcohols can sometimes exhibit poor chromatographic behavior (e.g., peak tailing) on standard non-polar columns. vt.edu To mitigate this, derivatization is often employed. The active hydrogens of the amino (-NH₂) and hydroxyl (-OH) groups can be replaced with groups like trimethylsilyl (B98337) (TMS), which increases the molecule's volatility and thermal stability, resulting in sharper, more symmetrical peaks. vt.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. measurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.govnih.gov For organobromine compounds, HRMS can easily distinguish between the ⁷⁹Br and ⁸¹Br isotopes. researchgate.net

By measuring the exact mass of the molecular ion, HRMS can confirm the elemental composition of this compound, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Predicted HRMS Data for this compound

Molecular FormulaIsotopeCalculated Monoisotopic Mass (Da)
C₉H₁₂⁷⁹BrNO⁷⁹Br229.0153
C₉H₁₂⁸¹BrNO⁸¹Br231.0133

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The primary chromophore (light-absorbing part) in this compound is the substituted benzene ring.

The electronic spectrum is expected to be similar to that of other substituted anilines. Aniline (B41778) itself shows two main absorption bands corresponding to π → π* transitions. The presence of the amino group (-NH₂, an auxochrome) and the bromine atom on the phenyl ring will influence the position and intensity of these absorption maxima (λₘₐₓ). Specifically, they are expected to cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. For comparison, 4-bromoaniline (B143363) exhibits absorption maxima at approximately 245 nm and 297 nm. guidechem.com The additional alkyl substituent in this compound would likely induce further minor shifts in these absorption bands.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify purity and confirm the empirical formula. quora.comdavidson.edu The empirical formula represents the simplest whole-number ratio of atoms in the compound.

For a sample of this compound to be considered pure, the experimentally determined percentages should be in close agreement (typically within ±0.4%) with the calculated theoretical values.

Table 3: Calculated Elemental Composition of this compound (C₉H₁₂BrNO)

ElementAtomic Mass ( g/mol )Molar Mass of Compound ( g/mol )Theoretical Percentage (%)
Carbon (C)12.011230.1246.95%
Hydrogen (H)1.008230.125.25%
Bromine (Br)79.904230.1234.72%
Nitrogen (N)14.007230.126.09%
Oxygen (O)15.999230.126.95%

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound has not been reported in the searched literature, such an analysis would reveal critical structural details. The data would confirm the connectivity of the atoms and provide insight into the molecule's solid-state packing. Intermolecular interactions, particularly hydrogen bonds involving the amino (-NH₂) and hydroxyl (-OH) groups, would be identified. These interactions are crucial in dictating the crystal lattice structure and influencing the compound's physical properties. mdpi.comnih.gov The analysis would also provide precise measurements of the geometry around the tertiary alcohol and the orientation of the propan-2-ol group relative to the aminophenyl ring.

Computational Chemistry and Theoretical Investigations of 2 2 Amino 5 Bromophenyl Propan 2 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govfrontiersin.org It is widely applied to predict a range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For a molecule like 2-(2-amino-5-bromophenyl)propan-2-ol, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a robust theoretical framework for its characterization. researchgate.netresearchgate.net

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For a flexible molecule such as this compound, which has rotatable bonds involving the amino and propan-2-ol substituents, multiple stable conformations (conformers) may exist.

Conformational analysis involves systematically exploring these different spatial arrangements to identify the global minimum energy structure. This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties. Studies on similar amino alcohol derivatives have demonstrated the importance of identifying the most stable conformers to understand intermolecular interactions and crystal packing. researchgate.net The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide the foundational data for all subsequent computational analyses.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenylpropanol Derivative This table presents typical bond length and angle data that would be obtained from a DFT geometry optimization.

ParameterBondBond Length (Å)ParameterAtomsBond Angle (°)
Bond LengthsC-C (ring)~1.39Bond AnglesC-C-C (ring)~120
C-N~1.40C-C-N~121
C-Br~1.91C-C-O~111
C-O~1.43H-N-H~112
O-H~0.97H-O-C~109

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov

The calculated vibrational frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net This correlation allows for the assignment of specific vibrational modes (stretching, bending, torsion) to the observed spectral bands. Such analysis provides a detailed picture of the molecule's intramolecular dynamics. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-Br stretching, and various aromatic C-H and C-C vibrations.

Table 2: Exemplar Vibrational Mode Assignments This table illustrates how calculated vibrational frequencies are assigned to specific molecular motions, as would be done for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
O-H Stretch3500-3300Stretching of the hydroxyl group bond
N-H Stretch3400-3200Asymmetric and symmetric stretching of the amino group
C-H Stretch (Aromatic)3100-3000Stretching of C-H bonds on the phenyl ring
C-H Stretch (Aliphatic)3000-2850Stretching of C-H bonds in the propanol (B110389) group
N-H Bend1650-1580Bending motion of the amino group
C=C Stretch (Aromatic)1600-1450Stretching of carbon-carbon bonds within the phenyl ring
C-O Stretch1260-1000Stretching of the carbon-oxygen bond
C-Br Stretch680-515Stretching of the carbon-bromine bond

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. malayajournal.org

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO may be distributed over the aromatic ring and the bromine atom. Analysis of the FMOs helps to predict how the molecule will interact with other chemical species.

Table 3: Hypothetical Frontier Molecular Orbital Parameters This table shows the kind of data generated in an FMO analysis and its interpretation.

ParameterEnergy (eV)Interpretation
E(HOMO)-5.85Energy of the highest occupied molecular orbital; relates to electron-donating ability.
E(LUMO)-1.10Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.75Indicates high kinetic stability and low chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP map illustrates the electrostatic potential on the molecule's electron density surface, indicating regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. These areas are usually associated with electronegative atoms. Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack, often located around hydrogen atoms bonded to electronegative atoms. For this compound, the negative potential would be concentrated near the nitrogen and oxygen atoms due to their lone pairs of electrons, while the most positive regions would be associated with the hydrogen atoms of the amino and hydroxyl groups.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) elements, which align with the classical Lewis structure concept. wikipedia.orgwisc.edu

A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.eduresearchgate.net These interactions, such as the delocalization of a lone pair from the nitrogen or oxygen atom into an adjacent anti-bonding orbital, are crucial for understanding the molecule's electronic stability and the nature of its chemical bonds.

Table 4: Illustrative NBO Analysis Donor-Acceptor Interactions This table exemplifies the stabilization energies from key orbital interactions within a molecule like this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N)π(C-C)~5.5Lone pair delocalization into the aromatic ring
LP (O)σ(C-C)~2.1Hyperconjugation from the hydroxyl oxygen
π (C-C)π*(C-C)~20.0π-electron delocalization within the phenyl ring

Topological Descriptors and Quantum Chemical Parameters

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Potential (μ): -(I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η)

These parameters provide a quantitative framework for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. A high chemical hardness, for instance, corresponds to a large HOMO-LUMO gap and indicates high stability.

Table 5: Calculated Quantum Chemical Parameters Based on the hypothetical FMO energies from Table 3, this table lists the derived global reactivity descriptors.

ParameterFormulaValue (eV)
Ionization Potential (I)-E(HOMO)5.85
Electron Affinity (A)-E(LUMO)1.10
Electronegativity (χ)(I+A)/23.475
Chemical Hardness (η)(I-A)/22.375
Global Softness (S)1/(2η)0.210
Electrophilicity Index (ω)μ²/(2η)2.541

Advanced Computational Methodologies

Advanced computational methods are essential for understanding the electronic structure, conformational behavior, and reactivity of molecules like this compound at an atomic level. These techniques provide insights that are often difficult or impossible to obtain through experimental means alone.

Ab Initio Calculations

Ab initio calculations, which are based on the fundamental principles of quantum mechanics without the use of empirical parameters, would provide a highly accurate description of the electronic structure of this compound. These calculations could determine various molecular properties, including:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electrons, dipole moment, and molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra, which can aid in the experimental characterization of the molecule.

A typical data table generated from ab initio calculations for this compound would resemble the following hypothetical example:

PropertyCalculated Value
Total Energy (Hartree)Data not available
Dipole Moment (Debye)Data not available
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Note: The values in this table are placeholders as specific research findings for this compound are not available.

Solvation Model Effects (e.g., IEFPCM) on Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly when in a solution. Solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are used to simulate the effect of a solvent on the electronic properties of a solute.

By applying the IEFPCM, researchers could investigate how the electronic structure of this compound changes in different solvents (e.g., water, ethanol). This analysis would be crucial for understanding its behavior in biological systems or as a reactant in solution-phase chemistry. Key parameters that would be affected include the total energy, dipole moment, and orbital energies.

A comparative data table might look like this:

PropertyIn VacuumIn Water (IEFPCM)
Total Energy (Hartree)Data not availableData not available
Dipole Moment (Debye)Data not availableData not available
HOMO-LUMO Gap (eV)Data not availableData not available
Note: The values in this table are placeholders as specific research findings for this compound are not available.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior and conformational flexibility of a molecule over time. An MD simulation of this compound would involve calculating the forces between atoms and their subsequent motion, providing a trajectory of the molecule's conformations.

This would allow for the exploration of the molecule's "conformational landscape," identifying the most stable conformers and the energy barriers for conversion between them. This is particularly important for understanding how the molecule might interact with biological targets, as its shape can dictate its function. The simulation could reveal key intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, map out the most likely reaction pathways, and characterize the high-energy transition states that connect reactants to products. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

By calculating the potential energy surface for a reaction, researchers can identify the transition state structure and calculate the activation energy. This information is invaluable for understanding reaction kinetics and mechanisms. For instance, modeling the synthesis of this compound could help optimize reaction conditions by identifying the lowest energy pathway.

A summary of such a study would typically include:

ParameterCalculated Value
Reactant Energy (kcal/mol)Data not available
Product Energy (kcal/mol)Data not available
Transition State Energy (kcal/mol)Data not available
Activation Energy (kcal/mol)Data not available
Note: The values in this table are placeholders as specific research findings for this compound are not available.

Future Research Directions and Emerging Applications

Development of More Sustainable and Greener Synthetic Protocols

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. The synthesis of 2-(2-Amino-5-bromophenyl)propan-2-ol and its derivatives is an area ripe for the application of green chemistry principles. Future research will likely focus on developing synthetic routes that are not only efficient in terms of yield but also minimize waste and the use of hazardous substances.

Key areas of investigation could include:

Catalytic Systems: Moving away from stoichiometric reagents towards catalytic systems, particularly those based on earth-abundant and non-toxic metals. Research into novel catalysts that can facilitate the key bond-forming reactions in the synthesis of this compound with high atom economy will be crucial.

Alternative Solvents: The exploration of greener solvent alternatives to traditional volatile organic compounds (VOCs) is a major trend. Future protocols may utilize water, supercritical fluids, or bio-based solvents to reduce the environmental impact of the synthesis.

Energy Efficiency: Investigating synthesis methods that proceed under milder reaction conditions, such as lower temperatures and pressures, will contribute to a more sustainable process. This could involve photochemical or electrochemical methods that offer alternative energy inputs.

Traditional Synthesis Parameter Potential Green Alternative Anticipated Benefit
Stoichiometric reagentsCatalytic systems (e.g., earth-abundant metals)Higher atom economy, reduced waste
Volatile organic solventsWater, supercritical fluids, bio-solventsReduced environmental pollution and health hazards
High energy consumptionPhotochemical or electrochemical methodsLower energy costs, milder reaction conditions

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The unique combination of functional groups in this compound suggests a rich and potentially underexplored reactivity. Future research is expected to delve into novel chemical transformations that can leverage this unique structure.

Potential areas for exploration include:

Multi-component Reactions: Designing one-pot, multi-component reactions where this compound acts as a key building block to rapidly assemble complex molecules. This approach enhances synthetic efficiency by reducing the number of purification steps.

Domino and Cascade Reactions: Investigating cascade reactions initiated at one of the functional groups, leading to a series of subsequent transformations. For instance, a reaction at the amino group could trigger a cyclization involving the bromine atom.

C-H Activation: Exploring the selective activation of C-H bonds on the aromatic ring to introduce new functional groups, thereby expanding the range of accessible derivatives without the need for pre-functionalized starting materials. A recent study has shown the utility of similar bromophenyl alcohols in forming larger ring systems, hinting at the potential for intramolecular reactions. acs.orgacs.org

Expansion of Applications in the Synthesis of Specialty Chemicals and Advanced Materials

While this compound is recognized as a useful intermediate, its potential applications in the synthesis of high-value specialty chemicals and advanced materials are still largely untapped.

Future research could focus on:

Pharmaceuticals: Its structural motifs are present in various biologically active compounds. Further derivatization could lead to the discovery of new therapeutic agents. The amino and bromo functionalities provide handles for a variety of coupling reactions common in medicinal chemistry.

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on novel chemical scaffolds. The unique substitution pattern of this compound could be exploited to create new agrochemicals with improved efficacy and environmental profiles.

Organic Electronics: The aromatic core of the molecule could be functionalized to create organic semiconductors, light-emitting materials, or components for dye-sensitized solar cells. The bromine atom is a particularly useful handle for cross-coupling reactions to build larger conjugated systems.

Polymers and Advanced Materials: Incorporation of this molecule as a monomer or a cross-linking agent could lead to the development of novel polymers with tailored properties such as thermal stability, flame retardancy (due to the bromine atom), or specific optical and electronic characteristics.

Application Area Potential Role of this compound Key Functional Groups for Derivatization
PharmaceuticalsScaffold for novel therapeutic agentsAmino, Bromo
AgrochemicalsCore structure for new pesticides/herbicidesAmino, Bromo, Hydroxyl
Organic ElectronicsBuilding block for organic semiconductorsBromo, Phenyl ring
Advanced PolymersMonomer or cross-linking agentAmino, Hydroxyl

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is a rapidly growing field that holds immense promise for accelerating discovery. nih.govnih.govmit.edumdpi.com For a molecule like this compound, these computational tools can be particularly impactful.

Future directions in this area include:

Predictive Modeling for Reactivity: Developing ML models to predict the reactivity of the different functional groups under various conditions. This can help in identifying novel and selective transformations without the need for extensive empirical screening. nih.gov

Retrosynthesis and Pathway Design: Utilizing AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to complex target molecules starting from this compound. nih.gov

Optimization of Reaction Conditions: Employing ML algorithms to rapidly optimize reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize yield and minimize by-products. This data-driven approach can significantly reduce the time and resources required for process development. nih.gov

The integration of these computational approaches will not only accelerate the pace of research but also enable a more rational and targeted exploration of the chemical space surrounding this compound.

Q & A

Q. What experimental controls are critical when assessing the compound’s cytotoxicity?

  • Methodological Answer :
  • Positive Controls : Compare with cisplatin or doxorubicin in MTT assays .
  • Solvent Controls : Include DMSO (≤0.1% v/v) to rule out solvent-induced toxicity .
  • Metabolic Activation : Pre-incubate with S9 liver fractions to assess pro-drug activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Amino-5-bromophenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(2-Amino-5-bromophenyl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.